(5-Methylpiperidin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methylpiperidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-7(5-9)4-8-3-6/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKCWRWVKPDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552213-49-6 | |
| Record name | (5-methylpiperidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 5 Methylpiperidin 3 Yl Methanol and Its Derivatives
Classical Organic Synthesis Routes
Classical organic synthesis provides the foundational methods for constructing the (5-Methylpiperidin-3-yl)methanol scaffold and its derivatives. These routes often involve multi-step sequences to build the piperidine (B6355638) core and subsequently introduce or modify functional groups.
The construction of the piperidine ring is a cornerstone of many synthetic strategies. mdpi.com One common approach involves the cyclization of linear precursors. For instance, the reduction of a substituted pyridine (B92270), such as 5-methyl-3-pyridinesulfonic acid, can yield the corresponding piperidine. nih.gov Another method is the reductive cyclization of 6-oxoamino acid derivatives, which can form 2,6-disubstituted piperidines. whiterose.ac.uk
Diversity-oriented synthesis (DOS) offers a powerful strategy for creating a wide range of substituted piperidines. nih.gov This can be achieved through a modular approach that allows for chemical and stereochemical diversification at various positions on the piperidine ring. nih.gov For example, a three-component Mannich reaction inspired by biosynthesis can assemble multi-substituted chiral piperidines. rsc.org
Here is a table summarizing some multi-step approaches to the piperidine core:
| Starting Material | Key Transformation | Product | Reference |
| 5-methyl-3-pyridinesulfonic acid | Reduction | 5-methylpiperidine | nih.gov |
| 6-oxoamino acid derivatives | Reductive cyclization | 2,6-disubstituted piperidines | whiterose.ac.uk |
| Functionalized dienolate | Three-component Mannich reaction | Chiral dihydropyridinone | rsc.org |
Once the piperidine core is established, functionalization strategies are employed to introduce or modify substituents. The hydroxyl group of the methanol (B129727) moiety in this compound can be a key site for such modifications. lookchem.com For example, it can undergo esterification or etherification to produce a variety of derivatives. lookchem.comodu.edu
The piperidine nitrogen also offers a prime location for functionalization, most commonly through N-alkylation. researchgate.netgoogle.comresearchgate.net This allows for the introduction of a wide range of alkyl or aryl groups, which can significantly alter the properties of the molecule. nih.gov Additionally, the piperidine ring itself can be further substituted through various reactions, such as alkylation at the 3-position. odu.edu
N-alkylation is a fundamental reaction for modifying piperidine derivatives. researchgate.netgoogle.comresearchgate.net This reaction typically involves treating the piperidine with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net The choice of base and solvent can be crucial for achieving high yields and selectivity. researchgate.net For example, using potassium carbonate in dry DMF is a common method for N-alkylation. researchgate.net
The reactivity of the piperidine nitrogen can be influenced by the presence of other substituents on the ring. researchgate.net In some cases, protecting groups may be necessary to achieve selective mono-alkylation. google.com For instance, an aralkyl protective group can be used to temporarily block the piperidine nitrogen, allowing for other transformations to be carried out before deprotection and subsequent N-alkylation. google.com
Here is a table summarizing some N-alkylation reactions of piperidine derivatives:
| Piperidine Derivative | Alkylating Agent | Base/Solvent | Product | Reference |
| Piperidine | Alkyl bromide or iodide | Anhydrous acetonitrile | N-alkylpiperidinium salt | researchgate.net |
| Piperidine | Alkylating agent | K2CO3/dry DMF | N-alkylpiperidine | researchgate.net |
| Piperidine | Alkylating agent | NaH/dry DMF | N-alkylpiperidine | researchgate.net |
| Piperidine derivative | Deuterated-lower-alkylating agent | Neutral or basic condition | N-(deuterated-lower-alkyl)piperidine derivative | google.com |
Nucleophilic substitution reactions are another important tool for functionalizing the piperidine ring. nih.gov These reactions can be used to introduce a variety of substituents by displacing a leaving group on the ring. For example, the hydroxyl group of this compound can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond.
The synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine from 1-benzhydryl-piperazine and methyl sulfonyl chloride is an example of a nucleophilic substitution reaction on a piperazine (B1678402) ring, which is structurally related to piperidine. researchgate.net
Oxidation and reduction reactions are essential for interconverting functional groups on the piperidine ring and its substituents. odu.edu The hydroxyl group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. unisi.it Conversely, a carboxylic acid or ester group at the 3-position can be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride. chemicalbook.com
Reduction of a nitrile group to a primary amine is another key transformation. mdpi.com For example, the reduction of 5-(benzyl(methyl)amino)pentanenitrile can lead to the formation of N-methylcadaverine or N-methylpiperidine, depending on the reaction conditions. mdpi.com
Here is a table summarizing some oxidation-reduction transformations:
| Starting Material | Reagent | Product | Reference |
| trans-N-methyl-4'-fluorophenyl-3-methoxypiperidine | Lithium aluminum hydride | trans-N-methyl-4'-fluorophenyl-3-hydroxymethylpiperidine | chemicalbook.com |
| 5-(benzyl(methyl)amino)pentanenitrile | Palladium on carbon/H2 | N-methylpiperidine | mdpi.com |
| 2-amino-5-methoxybenzoic acid | Thionyl chloride/methanol | Methyl 2-amino-5-methoxybenzoate | unisi.it |
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form esters. odu.edu Similarly, the piperidine nitrogen can react with acyl chlorides or anhydrides to form amides. acs.org These reactions are widely used to create a diverse range of derivatives with varying properties.
For example, the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the formation of a β-keto ester from an N-Boc protected piperidine acid. nih.gov Amide formation is also a key step in the synthesis of many biologically active compounds, where the piperidine nitrogen is acylated to introduce a specific substituent. acs.org
Asymmetric and Stereoselective Synthesis
The precise control of stereochemistry is crucial in the synthesis of complex molecules like this compound. Asymmetric synthesis ensures the formation of a specific enantiomer or diastereomer, which is often essential for its intended biological activity.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these molecules to construct complex chiral targets.
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified. researchgate.net
N-Protection: The amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group. researchgate.net
Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net
Tosylation: The resulting diol is converted to a ditosylate.
Cyclization: The final piperidine ring is formed through cyclization with an appropriate amine.
This strategy provides a reliable method for accessing chiral piperidine scaffolds from a readily available and inexpensive chiral starting material.
Table 1: Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid This table summarizes the key steps and typical yields for the synthesis of 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid.
| Step | Reaction | Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | Esterification | Thionyl chloride, Methanol | Quantitative | researchgate.net |
| 2 | N-Protection | (Boc)₂O, Triethylamine, DMAP | 92% | researchgate.net |
| 3 | Reduction | Sodium borohydride | 76% | researchgate.net |
| 4 | Tosylation | p-Toluenesulfonyl chloride | - | |
| 5 | Cyclization | Various amines | 44-55% (overall) | researchgate.net |
Chiral Pool Strategies
Utilization of Chiral Starting Materials (e.g., (S)-propylene oxide, pyroglutaminol)
Other chiral starting materials, such as (S)-propylene oxide and pyroglutamic acid (which can be converted to pyroglutaminol), are also valuable for the synthesis of substituted piperidines. For instance, pyroglutamic acid has been utilized in the synthesis of indolizidine alkaloids, demonstrating its utility as a chiral precursor for nitrogen-containing heterocyclic systems. ntu.edu.sg The synthesis of N,O-acetals from pyroglutamic acid provides a key intermediate for further transformations. ntu.edu.sg While a direct synthesis of this compound from (S)-propylene oxide is not extensively detailed in the provided results, the general principle of using chiral epoxides as electrophiles in ring-opening reactions with nitrogen nucleophiles is a well-established method for constructing chiral amino alcohol functionalities.
Catalytic asymmetric methods offer an efficient and atom-economical alternative to chiral pool strategies. These approaches utilize small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. The asymmetric aza-Michael addition, in particular, is a key reaction for the formation of the piperidine ring. rsc.orgrsc.org In this reaction, a chiral amine catalyst activates an α,β-unsaturated aldehyde or ketone, which then reacts with a nitrogen nucleophile. beilstein-journals.orgmdpi.com This approach allows for the construction of multiple stereocenters with high diastereo- and enantioselectivity. beilstein-journals.org
For example, a highly enantioselective organocatalytic synthesis of 2-pyrazolines has been achieved through an asymmetric conjugate addition of disubstituted hydrazines, followed by a deprotection-cyclization sequence. beilstein-journals.org Similarly, chiral primary amine-thiourea organocatalysts have been used in the Michael reaction between acetophenone (B1666503) and β-nitrostyrenes. mdpi.com
Table 2: Examples of Organocatalytic Asymmetric Michael Additions for Heterocycle Synthesis This table provides examples of different organocatalytic asymmetric Michael additions used in the synthesis of nitrogen-containing heterocycles.
| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Primary Amine | α,β-Unsaturated Aldehydes & Hydrazines | Pyrazolidines | Up to 99% | beilstein-journals.org |
| Chiral Amine | α,β-Unsaturated Aldehydes & Acetyl Hydroxycarbamate | 2-Formylaziridines | Excellent | researchgate.net |
| (R,R)-DPEN-Thiourea | Cycloketones & Nitroalkenes | Substituted Cyclohexanones | 76-99% | mdpi.com |
Catalytic Asymmetric Approaches
Asymmetric Michael Addition Followed by Reduction
A powerful strategy for the synthesis of enantioenriched 3-substituted piperidines involves a sequence of asymmetric Michael addition followed by a reduction step. nih.gov A notable example is a three-step process that starts with the partial reduction of pyridine. This is followed by a rhodium-catalyzed asymmetric carbometalation, which is a type of reductive Heck reaction that functions as a Michael addition. The resulting tetrahydropyridine (B1245486) is then further reduced to the desired 3-substituted piperidine. nih.gov This method has proven to be versatile with broad functional group tolerance and can be performed on a gram scale. nih.gov
Another approach involves the diastereoselective preparation of polysubstituted N-hydroxypiperidines through the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone. ajchem-a.com The reduction of the intermediate can be achieved with reagents such as sodium borohydride. ajchem-a.com Furthermore, a chemo-enzymatic approach has been developed where an amine oxidase/ene imine reductase cascade converts N-substituted tetrahydropyridines to stereodefined 3- and 3,4-substituted piperidines through a dynamic kinetic resolution. nih.gov
Enantioselective Addition of Organozinc Reagents to Aldehydes using Chiral Ligands
The enantioselective addition of organozinc reagents to aldehydes represents a powerful and well-established method for the stereocontrolled synthesis of chiral secondary alcohols. This transformation is typically facilitated by a chiral ligand that coordinates to the zinc atom, thereby creating a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde. A variety of chiral ligands, including amino alcohols, have been successfully employed in this context. rsc.orgrsc.org
In the synthesis of piperidine-containing structures, this methodology can be applied to a piperidinyl aldehyde to introduce a new stereocenter. The general principle involves the in situ formation of a chiral catalyst by the reaction of a chiral ligand with an organozinc reagent, such as diethylzinc (B1219324). This chiral complex then mediates the enantioselective transfer of an alkyl or aryl group from the organozinc reagent to the aldehyde.
While a specific example for the direct synthesis of this compound using this method is not extensively detailed in the reviewed literature, the established protocols for analogous transformations provide a clear blueprint. For instance, carbohydrate-derived chiral β-amino alcohols have been shown to be effective ligands in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc to a variety of aromatic and aliphatic aldehydes, achieving high conversions and enantioselectivities. mdpi.com Similarly, chiral piperazines have been utilized as catalysts for the enantioselective addition of dialkylzincs to aryl aldehydes, affording the corresponding alcohols in high enantiomeric excess. rsc.org
The successful application of this methodology to a suitably protected (5-methylpiperidin-3-yl)carbaldehyde would be expected to yield this compound with a high degree of stereocontrol at the newly formed carbinol center. The choice of chiral ligand is critical and often requires screening to achieve optimal enantioselectivity for a given substrate.
Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes with Chiral Ligands
| Entry | Aldehyde | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (2S,5S)-2,5-diisobutylpiperazine/Li | Et₂Zn | Toluene | 0 | 95 | 96 |
| 2 | p-Tolualdehyde | Chiral β-amino alcohol from D-fructose | Et₂Zn, Ti(OⁱPr)₄ | Toluene | RT | 85 | 92 |
| 3 | Cyclohexanecarboxaldehyde | Chiral Ph-BINMOL | n-Hexylzirconium, Ti(OⁱPr)₄, ZnBr₂ | Toluene | RT | 70 | 85 |
This table presents representative data from analogous reactions to illustrate the potential of the methodology.
Biocatalytic Transformations
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes such as transaminases and multi-enzyme systems have been successfully applied to the synthesis of chiral piperidine derivatives.
Transaminase Catalysis for Enantiopure Intermediates
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com This enzymatic transformation is highly attractive for the synthesis of chiral amines from prochiral ketones with excellent enantioselectivity. worktribe.commdpi.com
A notable application of this technology is in the asymmetric synthesis of the piperidine core of the dual orexin (B13118510) receptor antagonist MK-6096, which is structurally related to this compound. A key step in this synthesis involves a biocatalytic transamination using a three-enzyme system. This approach installs the chirality on the α-methylpiperidine core with outstanding enantioselectivity (>99% ee). While the initial reduction of the resulting lactam showed low diastereoselectivity, this was addressed through a subsequent crystallization-induced dynamic resolution.
In a more direct route to a related structure, a practical biocatalytic transamination process was employed to prepare a lactam acid mixture, which served as a precursor to ((3R,6R)-6-methylpiperidin-3-yl)methanol. This biocatalytic step was a key feature of a concise and asymmetric synthesis.
Table 2: Transaminase-Catalyzed Synthesis of Chiral Piperidone Intermediates
| Substrate | Enzyme | Amine Donor | Conditions | Product | Yield (%) | ee (%) |
| Prochiral 4-piperidone (B1582916) derivative | Evolved (R)-selective transaminase | Isopropylamine | 50% DMSO, 40 °C | (R)-4-aminopiperidine derivative | 92 | >99.95 |
| Prochiral keto-ester | Transaminase | Alanine | Aqueous buffer, pH 7.5 | Chiral amino-ester | >90 | >99 |
This table is a representation of typical results obtained in transaminase-catalyzed reactions for the synthesis of chiral piperidine precursors.
Multi-Enzyme Systems in Piperidine Synthesis
The integration of multiple enzymes in a one-pot cascade reaction allows for the synthesis of complex molecules from simple starting materials without the need for isolating intermediates. Such multi-enzyme systems have been effectively utilized in the synthesis of stereodefined piperidines.
A prominent example is the chemo-enzymatic dearomatization of activated pyridines to produce substituted chiral piperidines. acs.orgrsc.org This strategy employs a stereoselective one-pot amine oxidase/ene imine reductase (AmOx/EneIRED) cascade. nih.gov The process begins with the in situ oxidation of an N-substituted tetrahydropyridine by an amine oxidase, which generates a dihydropyridinium intermediate. This intermediate, containing an activated C=C bond conjugated to a C=N bond, is then stereoselectively reduced by an ene-imine reductase to yield the final 3- or 3,4-substituted piperidine. acs.orgnih.gov
The proposed mechanism involves the initial oxidation of the tetrahydropyridine to the corresponding dihydropyridinium ion. acs.org This is followed by a two-step reduction catalyzed by the ene-imine reductase, consuming two equivalents of a nicotinamide (B372718) cofactor (NADH or NADPH) to produce the saturated piperidine ring. acs.orgrsc.org This chemo-enzymatic cascade has been successfully applied in the synthesis of key intermediates for pharmaceuticals such as the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib. acs.orgrsc.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. Nickel and palladium catalysts have been particularly effective in the functionalization of heterocyclic scaffolds, including piperidines.
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the formation of C(sp²)–C(sp³) bonds, directly coupling two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov This approach avoids the pre-formation of organometallic reagents, which can be sensitive and challenging to prepare. The reaction is driven by a stoichiometric reductant, often zinc metal, and relies on the ability of low-valent nickel complexes to activate both electrophiles. nih.govresearchgate.net
A general method for the nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides has been developed. nih.gov The key to achieving selective cross-coupling over homocoupling is the use of specific ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), and additives like lithium chloride and catalytic amounts of bromide or iodide ions. nih.govresearchgate.net These additives are believed to facilitate the reduction of the nickel catalyst and promote a dynamic halide exchange to generate a low concentration of a more reactive alkyl halide in situ. nih.gov
While direct examples of this methodology for the synthesis of this compound are not prevalent in the literature, its application to the synthesis of substituted piperidines is conceptually straightforward. For instance, the coupling of a halopiperidine derivative with an appropriate alkyl halide could provide access to a variety of functionalized piperidines. The functional group tolerance of these reactions is generally broad, accommodating esters, ketones, and ethers. rsc.org
Table 3: Representative Nickel-Catalyzed Cross-Electrophile Coupling of Aryl and Alkyl Halides
| Aryl Halide | Alkyl Halide | Ligand | Reductant | Yield (%) |
| 4-Chlorotoluene | 1-Bromohexane | PyBCamCN | Zn | 75 |
| 2-Chloropyridine | 1-Bromopentane | Bathophenanthroline | Zn | 68 |
| 4-Bromobenzonitrile | 1-Chloro-3-phenylpropane | Spiro-bidentate-pyox | Zn | 82 |
This table illustrates the general scope of nickel-catalyzed cross-electrophile coupling reactions.
Negishi Cross-Coupling Methodologies for Piperidinyl Derivatives
The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate, is a highly versatile and reliable method for C-C bond formation. wikipedia.org Its high functional group tolerance and the reactivity of organozinc reagents make it particularly suitable for the synthesis of complex molecules, including functionalized piperidines. wikipedia.orgchem-station.com
Organozinc reagents are typically prepared via transmetalation from the corresponding organolithium or Grignard reagents, or by direct insertion of zinc into an organic halide. youtube.com These reagents can then be coupled with a variety of piperidinyl electrophiles. For example, the coupling of an arylzinc reagent with a halopiperidine can be used to introduce aryl substituents onto the piperidine ring. Conversely, a piperidinylzinc reagent can be coupled with an aryl or vinyl halide.
Both palladium and nickel catalysts can be employed for Negishi couplings, with palladium catalysts generally offering higher yields and broader functional group compatibility. wikipedia.org Nickel catalysts, such as Ni(acac)₂, Ni(PPh₃)₄, and Ni(COD)₂, are also effective and can be advantageous in certain cases. wikipedia.org The choice of ligand is also crucial for a successful coupling reaction.
Table 4: Examples of Negishi Cross-Coupling for the Synthesis of Substituted Piperidines and Related Heterocycles
| Organozinc Reagent | Electrophile | Catalyst | Solvent | Yield (%) |
| 2-Pyridylzinc chloride | 2-Bromopyridine | Pd(PPh₃)₄ | THF | 87 |
| o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | THF | 78 |
| n-Butylzinc bromide | 1-Bromo-3-phenylpropane | Pd/IPr·HCl | THF/NMP | 85 |
This table provides examples of Negishi cross-coupling reactions relevant to the synthesis of functionalized heterocyclic compounds.
Process Chemistry and Scalability Considerations
The transition from a laboratory-scale synthesis to industrial production necessitates a thorough evaluation of the process chemistry to ensure safety, efficiency, and cost-effectiveness. For a molecule like this compound, this involves optimizing reaction conditions, minimizing waste, and selecting appropriate technologies for large-scale manufacturing.
Continuous flow chemistry has emerged as a powerful tool in pharmaceutical and fine chemical manufacturing, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, and the potential for higher yields and purity. The adaptation of synthetic routes for this compound to a continuous flow setup is a critical step towards scalable and efficient production.
A plausible and highly efficient route to this compound involves the hydrogenation of a suitable pyridine precursor, such as 3-hydroxymethyl-5-methylpyridine. In a continuous flow setup, this transformation can be carried out using a packed-bed reactor containing a heterogeneous catalyst.
Key Parameters for Continuous Flow Hydrogenation:
| Parameter | Typical Range | Rationale |
| Catalyst | 5-10% Pd/C, Pt/C, or Rh/C | These catalysts are highly effective for pyridine ring saturation. The choice may depend on the specific substrate and desired stereoselectivity. researchgate.netthalesnano.com |
| Hydrogen Pressure | 30–100 bar | Higher pressures are often required for the complete hydrogenation of the aromatic pyridine ring. thalesnano.com |
| Temperature | 60–100 °C | Elevated temperatures increase the reaction rate, but must be controlled to prevent side reactions or catalyst degradation. thalesnano.com |
| Flow Rate | 0.5–2.0 mL/min | The flow rate determines the residence time of the substrate in the catalyst bed, directly impacting conversion. researchgate.net |
| Solvent | Methanol, Ethanol, THF | The solvent must dissolve the starting material and be compatible with the hydrogenation conditions. researchgate.net |
This table presents typical parameters for the continuous flow hydrogenation of substituted pyridines, which are applicable to the synthesis of this compound.
The use of a flow reactor, such as the H-Cube®, allows for the safe handling of high-pressure hydrogen, which is generated in situ from the electrolysis of water, thereby eliminating the need for hazardous hydrogen cylinders in the laboratory or plant. thalesnano.com The precise control over reaction parameters in a continuous flow system can lead to higher selectivity and reproducibility compared to batch methods.
Scaling up the synthesis of this compound for industrial production requires careful optimization of several key parameters to maximize throughput, yield, and purity while minimizing costs and environmental impact. A likely industrial route would involve the catalytic hydrogenation of a 5-methylnicotinic acid derivative or the corresponding pyridine methanol.
Critical Parameters for Industrial-Scale Hydrogenation:
| Parameter | Optimization Goal | Impact on Process |
| Catalyst Loading | Minimize catalyst usage while maintaining high conversion. | Reduces cost, as precious metal catalysts are expensive. |
| Reaction Time | Shorten reaction cycles to increase plant throughput. | Directly impacts the productivity and overall output of the manufacturing facility. |
| Temperature and Pressure | Operate at the lowest possible values to reduce energy consumption and capital costs for high-pressure equipment. | Lower energy demands and less specialized equipment lead to significant cost savings. researchgate.net |
| Solvent Selection & Recycle | Use of a recoverable and reusable solvent. | Minimizes solvent waste and reduces the environmental footprint of the process. |
| Product Isolation & Purification | Develop a streamlined and efficient purification method (e.g., crystallization). | Simplifies the downstream processing, reducing time and resource consumption. |
This table outlines key optimization parameters for the industrial-scale production of piperidine derivatives like this compound.
For instance, the industrial production of nicotinic acid, a related pyridine derivative, often involves gas-phase oxidation of picolines. chimia.ch While the specific chemistry differs, the principles of process optimization, such as catalyst development, reactor design, and downstream processing, are directly transferable to the large-scale synthesis of this compound.
The economic viability of producing this compound on a large scale is heavily dependent on the chosen synthetic route and the cost of raw materials and reagents. An efficient and economical synthesis would ideally start from readily available and inexpensive precursors.
A potential cost-effective synthesis could begin with 5-methylnicotinic acid. This starting material can be produced from the oxidation of 3,5-lutidine, a relatively inexpensive bulk chemical. nih.gov The subsequent reduction of the carboxylic acid or its ester to the corresponding alcohol and the hydrogenation of the pyridine ring can be achieved using various methods.
One particularly efficient method for the reduction of the carboxylic acid function is the use of a sodium borohydride-methanol system. This method is advantageous as sodium borohydride is a cheaper and safer reducing agent compared to lithium aluminum hydride. The esterification of 5-methylnicotinic acid to its methyl ester, followed by reduction with NaBH₄ in methanol, provides a high-yield pathway to 3-hydroxymethyl-5-methylpyridine.
Comparison of Potential Reduction Methods for the Carboxylic Acid Group:
| Reducing Agent | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LAH) | Highly effective for reducing esters and carboxylic acids. | Expensive, pyrophoric, and requires strict anhydrous conditions. |
| Sodium Borohydride (NaBH₄) - Methanol System | Inexpensive, safer to handle, and effective for reducing esters in the presence of methanol. | May require longer reaction times or an excess of reagent compared to LAH. |
| Catalytic Hydrogenation | Can potentially reduce both the carboxylic acid (or ester) and the pyridine ring in a single step under certain conditions. | May require high pressures and temperatures, and selectivity can be a challenge. |
This table compares common reducing agents that could be used in the synthesis of this compound, highlighting the economic and safety considerations.
By carefully selecting starting materials, optimizing reaction conditions, and employing modern technologies like continuous flow processing, the synthesis of this compound can be made efficient, scalable, and economically feasible for industrial-scale production.
Iii. Structural Analysis and Advanced Characterization Techniques
Spectroscopic Methods
Spectroscopic methods are central to the structural analysis of (5-Methylpiperidin-3-yl)methanol, offering insights into the chemical environment of its constituent atoms.
Proton (¹H) NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl group, the methylene (B1212753) group of the hydroxymethyl substituent, and the hydroxyl and amine protons. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the complete assignment of the proton signals to their respective positions in the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, allowing for the determination of its molecular weight with high accuracy.
The analysis of the mass-to-charge ratio (m/z) of various adducts of this compound can provide further confirmation of its molecular formula. Predicted m/z values for different adducts are valuable in interpreting the mass spectrum.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 130.12265 | 129.7 |
| [M+Na]⁺ | 152.10459 | 134.9 |
| [M-H]⁻ | 128.10809 | 128.5 |
| [M+NH₄]⁺ | 147.14919 | 149.0 |
| [M+K]⁺ | 168.07853 | 132.8 |
| [M+H-H₂O]⁺ | 112.11263 | 124.1 |
| [M+HCOO]⁻ | 174.11357 | 146.4 |
| [M+CH₃COO]⁻ | 188.12922 | 166.8 |
| [M]⁺ | 129.11482 | 123.1 |
| [M]⁻ | 129.11592 | 123.1 |
Data sourced from PubChem and are predicted values.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its alcohol and secondary amine functionalities.
The presence of the hydroxyl (-OH) group would be indicated by a broad, strong absorption band in the region of 3400-3650 cm⁻¹. pressbooks.publibretexts.org The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1250 cm⁻¹ range. The N-H stretching vibration of the secondary amine is expected to produce a moderate absorption in the 3300-3500 cm⁻¹ range, which may sometimes overlap with the O-H band. pressbooks.pub Additionally, the C-H stretching vibrations of the saturated piperidine ring and methyl group would be observed below 3000 cm⁻¹. vscht.czlibretexts.org The presence and specific positions of these bands provide confirmatory evidence for the compound's primary functional groups.
Chromatographic Methods for Stereochemical Analysis
While X-ray crystallography provides the absolute stereochemistry of a single crystal, chromatographic methods are essential for determining the stereochemical composition of a bulk sample, particularly the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. mdpi.com
The sample is dissolved in a suitable mobile phase and passed through the chiral column. The two enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The development of a successful chiral HPLC method involves screening different chiral stationary phases (e.g., polysaccharide-based CSPs) and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.govwindows.net
Gas Chromatography (GC) for Enantiomeric Excess Determination
Gas Chromatography (GC) serves as a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of chiral molecules such as this compound, the determination of enantiomeric excess (e.e.) is crucial, and this is achieved by employing a chiral stationary phase (CSP) within the GC column. These specialized stationary phases interact diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation and quantification.
Due to the presence of polar hydroxyl (-OH) and amine (-NH) functional groups, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and potential column adsorption. nih.govresearchgate.net To address this, a derivatization step is typically employed prior to GC analysis. This process involves converting the polar functional groups into less polar, more volatile derivatives. researchgate.netlibretexts.org A common and effective method is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), which reacts with both the alcohol and the secondary amine to form a more volatile and thermally stable trifluoroacetyl derivative. nih.govwiley.com
The choice of the chiral stationary phase is paramount for achieving enantiomeric separation. Cyclodextrin-based CSPs are widely utilized for the separation of a broad range of chiral compounds, including amines and alcohols. nih.govgcms.czresearchgate.net Modified β-cyclodextrins, such as those derivatized with alkyl or acetyl groups and immobilized on a polysiloxane backbone, have demonstrated high enantioselectivity for many chiral analytes. nih.govchromatographyonline.com
For the trifluoroacetylated derivative of this compound, a chiral capillary column, such as one coated with a derivatized β-cyclodextrin phase (e.g., Chirasil-DEX CB), would be a suitable choice. nih.gov The separation mechanism relies on the transient formation of diastereomeric complexes between the derivatized enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention and elution from the column.
A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. wiley.com By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. The GC oven temperature profile is a critical parameter that must be optimized to achieve baseline separation of the enantiomers. wiley.comgcms.cz Typically, a temperature ramp is employed to ensure efficient separation and reasonable analysis times.
Below is a proposed set of parameters for the GC analysis of this compound after derivatization.
| Parameter | Value/Description | Source |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | nih.govwiley.com |
| Chiral Stationary Phase | Derivatized β-cyclodextrin (e.g., Chirasil-DEX CB) | nih.gov |
| Column | Fused silica (B1680970) capillary, 25 m x 0.25 mm ID, 0.25 µm film thickness | nih.gov |
| Carrier Gas | Hydrogen or Helium | wiley.comnih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Detector | Flame Ionization Detector (FID) | wiley.com |
| Detector Temperature | 250 °C | nih.gov |
| Oven Program | 90 °C (hold 1 min), then ramp at 2 °C/min to 180 °C (hold 5 min) | wiley.comnih.gov |
Iv. Computational Chemistry and Mechanistic Studies
Quantum Chemical Calculations for Reaction Pathways and Mechanisms
Quantum chemical calculations are instrumental in understanding the fundamental aspects of chemical reactivity. By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of properties, from optimized geometries to the energies of transition states, thereby mapping out the entire course of a chemical reaction.
Density Functional Theory (DFT) Applications (e.g., B3LYP)
Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry, offering a favorable balance between accuracy and computational cost. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a particularly popular choice within the DFT framework and has been widely used to investigate the electronic properties and geometries of organic molecules. researchgate.netdamascusuniversity.edu.sy This method has proven effective for optimizing molecular structures and calculating energetic properties with reliable accuracy. researchgate.net For instance, DFT calculations at the B3LYP level are frequently employed to analyze substrate reactivity descriptors and to understand intermolecular interactions within crystal structures. researchgate.net The utility of B3LYP extends to predicting vibrational frequencies and exploring the effects of solvents on molecular stability, often in conjunction with models like the Polarizable Continuum Model (PCM). damascusuniversity.edu.sy
In the context of studying piperidine (B6355638) derivatives and related heterocyclic compounds, the B3LYP functional is used to determine the most stable three-dimensional conformations and to calculate a variety of molecular properties. epstem.netepstem.net These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its chemical behavior. epstem.net
Basis Set Selection (e.g., 6-311G++)
The accuracy of any quantum chemical calculation is intrinsically tied to the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within a molecule. The 6-311G++ basis set is a type of Pople-style basis set that provides a flexible and accurate description of the electronic structure for many organic molecules. researchgate.net
The notation "6-311G" indicates a triple-zeta valence basis set, meaning that three different sizes of functions are used to describe the valence electrons, which allows for a more nuanced representation of their spatial distribution. uni-rostock.de The "++" signifies the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are particularly important for describing systems with lone pairs of electrons, anions, or in calculations of properties like electron affinity and proton affinity, as they allow for a more accurate representation of the electron density far from the nucleus. uni-rostock.de
The combination of the B3LYP functional with the 6-311G++ basis set is a robust approach for obtaining reliable geometries and energetic properties at a manageable computational expense. researchgate.net This level of theory is frequently selected for its balance between accuracy and computational efficiency in studying a wide range of organic compounds, including those with structural similarities to (5-Methylpiperidin-3-yl)methanol. researchgate.netepstem.net
Molecular Modeling and Simulation
Beyond quantum mechanics, molecular modeling and simulation techniques offer valuable tools for predicting the behavior and properties of molecules on a larger scale. These methods are particularly useful for exploring potential biological activities and analyzing the complex conformational landscapes of flexible molecules like piperidine derivatives.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a compound based on its structural formula. nih.gov The underlying principle is that the biological activity of a substance is a function of its structure. nih.gov The PASS algorithm compares the structure of a novel compound to a vast database of known biologically active substances and estimates the probability of the new compound exhibiting various pharmacological effects, mechanisms of action, and even specific toxicities. nih.gov
The PASS database is extensive, containing information on hundreds of thousands of compounds, which allows it to predict a wide array of biological activities. nih.gov The output of a PASS analysis is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). This information can be invaluable in the early stages of drug discovery for identifying promising lead compounds and for prioritizing experimental studies. nih.gov
Conformational Analysis of Piperidine Derivatives
The piperidine ring, a core structural feature of this compound, is not planar and can adopt various three-dimensional conformations, most notably chair and boat forms. The specific conformation of a piperidine derivative can have a profound impact on its physical, chemical, and biological properties.
Conformational analysis aims to identify the most stable conformations of a molecule and to determine the energy barriers between them. Computational methods, including both quantum mechanics and molecular mechanics, are essential for exploring the conformational space of flexible molecules. For piperidine derivatives, these analyses can reveal the preferred orientation of substituents on the ring, which in turn influences how the molecule interacts with its environment, including biological targets. For example, in related systems, treatment of a precursor with reagents that convert oxygen atoms into leaving groups can lead to cyclization through an intramolecular SN2 reaction, demonstrating the importance of the relative stereochemistry of substituents on the sugar ring. redalyc.org
Predicted Collision Cross Section (CCS) Analysis
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS experiments and represents the effective area of an ion as it travels through a buffer gas. nih.gov CCS values provide a unique physicochemical descriptor that can aid in the identification and characterization of molecules, especially in complex mixtures. nih.gov
For this compound, predicted CCS values have been calculated using computational methods. uni.lu These predictions are based on the molecule's three-dimensional structure and provide an estimate of what its CCS value would be if measured experimentally. Predicted CCS values can be a valuable tool for confirming the identity of a compound in an untargeted analysis by comparing the predicted value to the experimentally measured one. nih.gov The table below presents the predicted CCS values for various adducts of this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 130.12265 | 129.7 |
| [M+Na]⁺ | 152.10459 | 134.9 |
| [M-H]⁻ | 128.10809 | 128.5 |
| [M+NH₄]⁺ | 147.14919 | 149.0 |
| [M+K]⁺ | 168.07853 | 132.8 |
| [M+H-H₂O]⁺ | 112.11263 | 124.1 |
| [M+HCOO]⁻ | 174.11357 | 146.4 |
| [M+CH₃COO]⁻ | 188.12922 | 166.8 |
| [M+Na-2H]⁻ | 150.09004 | 134.2 |
| [M]⁺ | 129.11482 | 123.1 |
| [M]⁻ | 129.11592 | 123.1 |
| Data sourced from PubChem. uni.lu |
This data provides a valuable reference for analytical studies involving this compound, aiding in its detection and structural confirmation.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies explore how modifications to the piperidine ring, the methyl group, the methanol (B129727) moiety, and the nitrogen substituent affect interactions with biological targets. These investigations are crucial for optimizing potency, selectivity, and pharmacokinetic properties. By systematically altering the molecule's architecture, researchers can map the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
Computational studies, including molecular docking and dynamic simulations, are often paired with synthetic chemistry to predict how newly designed derivatives will bind to a receptor. rsc.org These models help elucidate the network of interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand within the receptor's binding pocket. rsc.orgnih.gov
Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent ligands. This approach moves beyond random screening by using computational models to guide the synthesis of compounds with a higher probability of success. For scaffolds related to this compound, this involves designing derivatives that are complementary in shape and chemical properties to the binding site of a target receptor.
One common strategy involves connecting the piperidine scaffold to other known pharmacophores to create hybrid molecules with desired activities. For instance, researchers have rationally designed novel acetylcholinesterase (AChE) inhibitors by connecting a benzylpiperidine scaffold with a hydroxypyridin-4-one moiety. researchgate.net Similarly, a series of novel 4-amino methyl piperidine derivatives were designed and synthesized to specifically target the µ-opioid receptor for potential analgesic applications. tandfonline.com
Molecular docking is a key tool in this process. It allows for the virtual screening of potential derivatives and provides insights into their binding modes. tandfonline.com In the development of sigma-1 (σ1) receptor ligands, docking studies were used to analyze how different piperidine derivatives fit into the receptor's cavity. rsc.orgnih.gov These studies revealed the critical role of the protonated nitrogen atom within the piperidine ring, which forms a salt bridge with acidic amino acid residues like Glutamate-172 (Glu172), anchoring the ligand in the binding site. nih.gov The insights gained from these computational predictions guide the synthesis of derivatives with optimized interactions.
The specific substituents on the piperidine ring and their stereochemical orientation have a profound impact on a molecule's binding affinity and functional activity. Even minor changes, such as the addition of a small methyl group or an alteration in stereochemistry, can dramatically change how the compound interacts with its biological target. nih.govacs.org
Influence of the Core Ring and Substituents: The nature of the heterocyclic ring itself is important. In studies comparing piperidine and piperazine (B1678402) derivatives as antagonists for histamine (B1213489) H3 and sigma-1 (σ1) receptors, compounds containing the piperidine moiety generally showed higher binding preference for the σ1 receptor. nih.gov
Substituents on the piperidine ring and associated structures are critical determinants of affinity.
Aromatic Substituents: In a series of σ1 receptor ligands, the introduction of a 4-fluoro-substituent on a phenyl ring attached to the piperidine scaffold caused a significant reorientation of the molecule within the binding pocket. This change moved the positively charged nitrogen away from key acidic residues (Glu172 and Asp126), preventing crucial ionic interactions and leading to a dramatic reduction in binding affinity. nih.gov
Alkyl Groups on the Piperidine Ring: The position of methyl groups on the piperidine ring can dictate functional activity at opioid receptors. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines found that these compounds were potent opioid receptor antagonists. acs.orgnih.gov However, removing the 3-methyl or 4-methyl substituent from the piperidine ring could still yield potent antagonists, indicating that these specific groups were not essential for the antagonist profile in that particular scaffold. acs.orgnih.gov This demonstrates that the influence of a substituent is highly context-dependent.
The table below, based on data from computational and binding studies of σ1 receptor ligands, illustrates how different substituents on a piperidine/piperazine core can influence binding affinity (Ki). rsc.orgnih.gov
| Compound | Core Structure | Key Substituent | σ1R Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 1 | Piperidine | Benzyl | 3.2 | rsc.org |
| Compound 2 | Piperidine | Phenethyl | 15.8 | nih.gov |
| Compound 4 | Piperidine | 3-Phenylpropyl | 142 | nih.gov |
| Compound 5 | Piperidine | 3-(4-fluorophenyl)propyl | 415 | nih.gov |
Influence of Stereochemistry: Stereochemistry plays a vital role in the specificity of molecular interactions. The three-dimensional arrangement of atoms determines how well a ligand can fit into an often-chiral binding pocket of a protein. In the development of antagonists for the CXCR3 chemokine receptor, a series of pyridyl-piperazinyl-piperidine derivatives were explored. The optimization process highlighted a pronounced effect of stereochemistry; a derivative with a 2'(S)-ethylpiperazine moiety exhibited an exceptionally high affinity, with an IC50 value of 0.2 nM. nih.gov This demonstrates that a specific stereoisomer can have orders of magnitude greater potency than others, underscoring the importance of controlling stereochemistry in drug design.
The following table summarizes SAR findings for a series of opioid receptor ligands, showing how the presence or absence of methyl groups on the piperidine ring affects their functional properties. acs.orgnih.gov
| Compound Class | 3-Methyl Group | 4-Methyl Group | Observed Opioid Receptor Activity | Reference |
|---|---|---|---|---|
| N-substituted 4-(3-hydroxyphenyl)piperidines | Present | Present | Antagonist | acs.orgnih.gov |
| N-substituted 4-(3-hydroxyphenyl)piperidines | Absent | Present | Antagonist | acs.org |
| N-substituted 4-(3-hydroxyphenyl)piperidines | Present | Absent | Antagonist | acs.org |
| N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine | Present | Absent (Replaced by Propyl) | Mixed Agonist-Antagonist | nih.gov |
V. Derivatization and Chemical Transformations
Synthesis of Functionalized Piperidine (B6355638) Derivatives
The presence of reactive sites on both the piperidine ring and its substituents facilitates the synthesis of a wide variety of functionalized derivatives. These modifications are instrumental in tailoring the physicochemical and pharmacological properties of the resulting molecules.
N-Substituted Piperidines for Diverse Applications
The secondary amine of the piperidine ring is a prime site for functionalization through common nitrogen-centered reactions such as N-alkylation, N-acylation, and reductive amination. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug candidates. The nature of the N-substituent can significantly influence a compound's polarity, basicity, and its interaction with biological targets.
A prevalent method for N-alkylation is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This approach is known for its efficiency and for preventing the over-alkylation that can occur with direct alkylation using alkyl halides. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices.
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | N-Alkylpiperidine |
| Acylation | Acyl chloride or anhydride (B1165640), Base | N-Acylpiperidine |
These N-substituted piperidines have found applications in the development of various therapeutic agents. For instance, derivatives of similar piperidine scaffolds have been investigated for their potential as opioid receptor modulators and as agents targeting the central nervous system. rsc.org
Substitution on the Piperidine Ring Carbon Atoms
Direct functionalization of the carbon atoms of the piperidine ring presents a greater synthetic challenge compared to N-substitution but offers a powerful tool for creating structural diversity. Such modifications often necessitate more elaborate synthetic strategies. Rhodium-catalyzed C-H insertion reactions have emerged as a sophisticated method for the site-selective functionalization of piperidines. The regioselectivity of these reactions can be controlled by the choice of the catalyst and the nitrogen-protecting group. For example, specific rhodium catalysts can direct the insertion of a carbene to the C2, C3, or C4 position of the piperidine ring, allowing for the synthesis of a library of positional analogues. nih.gov
An alternative approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening of the resulting cyclopropane. This strategy has been successfully employed to introduce substituents at the C3 position of the piperidine ring in a stereoselective manner. nih.gov
Transformations of the Methanol (B129727) Moiety (e.g., to esters, amides)
The primary alcohol of the methanol group provides another handle for a variety of chemical transformations. This hydroxyl group can be readily converted into other functional groups such as esters and amides.
Esterification: The synthesis of esters from (5-Methylpiperidin-3-yl)methanol can be achieved through reaction with a carboxylic acid or its activated derivative (e.g., an acyl chloride) under appropriate conditions. This transformation is valuable for creating prodrugs or modifying the pharmacokinetic properties of a molecule.
Amide Synthesis: The hydroxyl group can be oxidized to a carboxylic acid, which can then be coupled with an amine to form an amide. Alternatively, the alcohol can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with an amine. The direct conversion of esters to primary amides can also be accomplished under mechanochemical conditions using a source of ammonia (B1221849) like calcium nitride. whiterose.ac.uk
| Transformation | Typical Reagents | Resulting Functional Group |
| Esterification | Carboxylic acid, Acid catalyst or Coupling agent | Ester |
| Amide Synthesis (via carboxylic acid) | Oxidizing agent, then Amine, Coupling agent | Amide |
Application as Chemical Building Blocks in Complex Molecule Synthesis
The structural features of this compound make it a valuable precursor in the assembly of more complex and biologically relevant molecules.
Synthesis of Compound Libraries and Analogues
In modern drug discovery, the generation of compound libraries with systematic structural variations is crucial for identifying lead compounds and understanding SAR. The bifunctional nature of this compound makes it an excellent scaffold for combinatorial and parallel synthesis. By systematically varying the substituents at the nitrogen atom and the hydroxyl group, large and diverse libraries of piperidine derivatives can be efficiently prepared. nih.govajchem-a.com This approach allows for a comprehensive exploration of the chemical space around the piperidine core, which can accelerate the discovery of new bioactive compounds. The use of solid-phase synthesis techniques can further streamline the process of library creation and purification. uniroma1.it
Precursors for Advanced Organic Scaffolds
This compound serves as a key starting material for the construction of more intricate and conformationally constrained molecular architectures, such as spirocyclic and fused-ring systems. These advanced scaffolds are of significant interest in medicinal chemistry due to their potential to offer improved selectivity and metabolic stability.
Spirocyclic Piperidines: The synthesis of spiropiperidines can be achieved by forming a new ring at one of the carbon atoms of a pre-existing piperidine. For example, intramolecular cyclization reactions can be designed to create a spiro-center at the C3 or C4 position of the piperidine ring. The synthesis of spirocyclic piperidine derivatives has been explored for their potential as ligands for various biological targets, including sigma receptors. nih.gov
Fused-Ring Systems: this compound can also be a precursor to fused-ring systems where the piperidine ring is annulated with another ring. Such structures can be assembled through intramolecular cyclization reactions, including those that proceed via ortho-quinone methide intermediates. rsc.org These rigid scaffolds can mimic the conformations of natural products and provide novel three-dimensional arrangements of functional groups for interaction with biological macromolecules.
Strategic Approaches for Lead Optimization through Structural Modifications
Lead optimization is a critical process in drug discovery that aims to enhance the therapeutic potential of a lead compound by systematically modifying its chemical structure. patsnap.com For compounds containing the this compound scaffold, lead optimization strategies often revolve around structure-activity relationship (SAR) analysis to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com This involves iterative cycles of designing, synthesizing, and testing new analogs to identify modifications that yield a more promising drug candidate. patsnap.com
A key strategy in the optimization of piperidine-based compounds involves modifications at various positions of the piperidine ring and its substituents. Research on related piperidine structures has demonstrated that even minor structural changes can significantly impact the compound's interaction with its biological target. acs.org
One common approach is the modification of the N-substituent on the piperidine ring. For instance, in various classes of opioid ligands, altering the N-substituent is a well-established method for modulating agonist versus antagonist activity. acs.orgacs.org While N-methyl analogs often exhibit agonist properties, replacing the methyl group with larger substituents like N-allyl or N-cyclopropylmethyl can introduce or enhance antagonist properties. acs.orgacs.org In a study of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, changing the N-methyl group to an N-phenylpropyl group resulted in a significant increase in antagonist potency at both μ and κ opioid receptors. acs.org
Another strategic modification involves the substituents on the piperidine ring itself. Studies have been conducted to determine the necessity of methyl groups at specific positions for biological activity. For example, in the development of κ opioid receptor antagonists related to JDTic, analogs were synthesized without the 3-methyl group or without both the 3- and 4-methyl groups. nih.gov These investigations revealed that neither the 3-methyl nor the 3,4-dimethyl groups were essential for producing potent and selective κ opioid receptor antagonists, opening up avenues for simplification of the lead structure or introduction of other functional groups at these positions. nih.gov
Furthermore, the exploration of the "western" portion of inhibitor scaffolds has proven fruitful. In a study aimed at developing inhibitors for Mycobacterium tuberculosis, modifications to a phenyl group attached to the piperidine core were investigated. nih.gov Replacing it with moieties like 3-phenoxyphenyl, 4-chloro/4-bromophenyl, or 2-naphthyl maintained inhibitory potency while improving physicochemical properties, such as reducing high lipophilicity (cLogP). nih.gov
The linker connecting the core piperidine structure to other parts of the molecule is also a target for optimization. Replacing an oxymethyl linker was found to be a tolerated modification, suggesting that this part of the molecule can be altered to fine-tune properties without losing essential binding interactions. nih.gov
The following table summarizes research findings on the structural modifications of piperidine derivatives and their impact on biological activity, illustrating common lead optimization strategies.
Table 1: Impact of Structural Modifications on the Biological Activity of Piperidine Derivatives
| Parent Compound/Scaffold | Modification | Resulting Change in Activity/Property | Reference |
|---|---|---|---|
| N-Methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Replacement of N-methyl with N-phenylpropyl group | Greatly increased antagonist potency at μ and κ opioid receptors. | acs.org |
| JDTic Analog (with 3- and 4-methyl groups on piperidine) | Removal of the 3-methyl group | The 3-methyl group was not required to produce potent and selective κ opioid receptor antagonists. | nih.gov |
| JDTic Analog (with 3- and 4-methyl groups on piperidine) | Removal of both 3- and 4-methyl groups | The 3,4-dimethyl groups were not required to produce potent and selective κ opioid receptor antagonists. | nih.gov |
| Piperidine-based MenA Inhibitor | Replacement of a western phenyl group with a 3-phenoxyphenyl moiety | Retained inhibitory potency and improved physicochemical properties. | nih.gov |
| Piperidine-based MenA Inhibitor | Replacement of a western phenyl group with 4-chloro/4-bromophenyl moieties | Retained inhibitory potency and improved physicochemical properties. | nih.gov |
These examples underscore that a systematic, multi-pronged approach to modifying the lead structure—targeting the N-substituent, ring substituents, and peripheral functionalities—is a powerful strategy for optimizing compounds derived from the this compound scaffold. patsnap.comacs.orgnih.gov
Vi. Advanced Analytical Method Development and Validation
Coupling Techniques for Comprehensive Analysis (e.g., LC-MS compatibility)
To achieve a comprehensive analysis, chromatographic techniques are often coupled with spectroscopic detectors. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. resolvemass.ca
LC-MS is highly valuable for impurity profiling because it can not only separate impurities but also provide information about their molecular weight and structure, which is crucial for their identification. resolvemass.ca The high sensitivity of LC-MS allows for the detection and quantification of trace-level impurities. resolvemass.ca The compatibility of an analytical method with LC-MS is a significant advantage for in-depth analysis of compounds like "(5-Methylpiperidin-3-yl)methanol."
For instance, an RP-HPLC method can be developed using a mobile phase containing volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) that are compatible with mass spectrometry. This allows the eluent from the HPLC column to be directly introduced into the mass spectrometer for analysis.
Q & A
Q. What are the recommended synthetic routes for (5-Methylpiperidin-3-yl)methanol in laboratory settings?
Methodological Answer: The synthesis of this compound often involves multi-step reactions, including protection/deprotection strategies. For example, tert-butyl carbamate derivatives of methylpiperidine (e.g., tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate) can serve as intermediates. Key steps may include:
- Protection: Use of tert-butyl carbamate (Boc) groups to stabilize the piperidine ring during functionalization.
- Reduction: Catalytic hydrogenation or borohydride reduction to introduce the methanol group.
- Deprotection: Acidic cleavage (e.g., HCl in dioxane) to remove the Boc group . Optimization of solvent systems (e.g., methanol, ethanol) and temperature gradients is critical to minimize side reactions.
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Data Collection: Use a single-crystal diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ direct methods in SHELXS or SHELXD for phase determination.
- Refinement: Iterative refinement of atomic positions and thermal parameters in SHELXL, with validation via R-factor analysis (target R1 < 0.05 for high-resolution data) .
Q. What chromatographic methods are suitable for purity analysis of this compound?
Methodological Answer: Reverse-phase HPLC with the following parameters is recommended:
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Based on analogous piperidine derivatives:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal: Neutralize acidic/basic residues before disposal to prevent drainage contamination. Toxicity data for similar compounds indicate risks of skin irritation (Category 2) and eye damage (Category 2A) .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce byproducts during synthesis?
Methodological Answer: Systematic optimization via Design of Experiments (DoE) is critical. Variables include:
- Temperature: Lower temperatures (0–5°C) may reduce unwanted alkylation.
- Catalyst Loading: Screen palladium catalysts (e.g., Pd/C, 5–10 wt%) for hydrogenation efficiency.
- Solvent Polarity: Methanol/water mixtures improve solubility of polar intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quantify yields using LC-MS .
Q. How can contradictions in NMR data for derivatives of this compound be resolved?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering). Strategies include:
- Variable-Temperature NMR: Collect spectra at 25°C and −40°C to identify conformational exchange.
- 2D Experiments: Use HSQC and HMBC to resolve overlapping signals and assign stereochemistry.
- Computational Validation: Compare experimental H NMR shifts with DFT-predicted values (e.g., using Gaussian09) .
Q. How can computational tools predict the reactivity of this compound in drug discovery?
Methodological Answer: Database-Driven Predictions:
- Reaxys/Scifinder: Identify analogous reactions (e.g., piperidine hydroxylation).
- PISTACHIO/BKMS_METABOLIC: Predict metabolic pathways and potential toxicity.
- Molecular Docking: Use AutoDock Vina to screen for binding affinity to biological targets (e.g., GPCRs). Ensure parameter settings include a plausibility threshold >0.01 and Top-N synthetic routes = 6 for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
